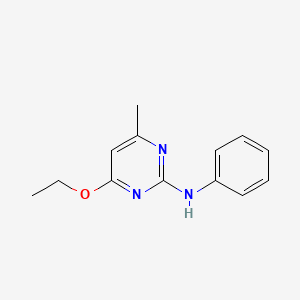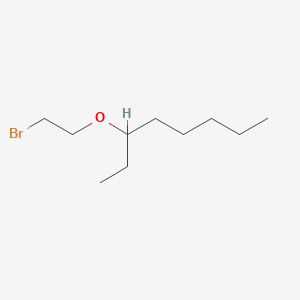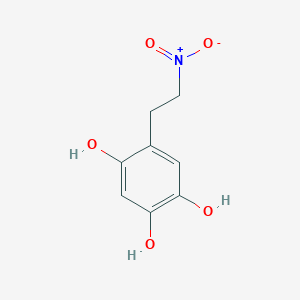
5-(2-Nitroethyl)benzene-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Nitroethyl)benzene-1,2,4-triol is an organic compound with the molecular formula C8H9NO5 It consists of a benzene ring substituted with a nitroethyl group and three hydroxyl groups at positions 1, 2, and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitroethyl)benzene-1,2,4-triol typically involves the nitration of benzene derivatives followed by the introduction of hydroxyl groups. One common method is the nitration of ethylbenzene to form 2-nitroethylbenzene, which is then subjected to hydroxylation reactions to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitroethyl)benzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Nitroethyl)benzene-1,2,4-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Nitroethyl)benzene-1,2,4-triol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The hydroxyl groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitroethylbenzene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Benzene-1,2,4-triol: Lacks the nitroethyl group, affecting its chemical and biological properties.
Uniqueness
5-(2-Nitroethyl)benzene-1,2,4-triol is unique due to the presence of both the nitroethyl group and multiple hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61435-55-0 |
|---|---|
Molecular Formula |
C8H9NO5 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
5-(2-nitroethyl)benzene-1,2,4-triol |
InChI |
InChI=1S/C8H9NO5/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h3-4,10-12H,1-2H2 |
InChI Key |
LJQGHZJRTCKQRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)CC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


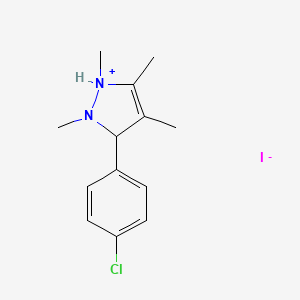
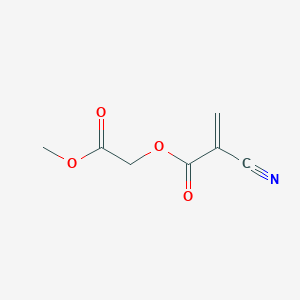
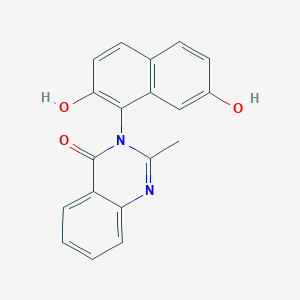
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine]](/img/structure/B14568800.png)
![[2-(Chloromethyl)cyclopentyl]benzene](/img/structure/B14568814.png)
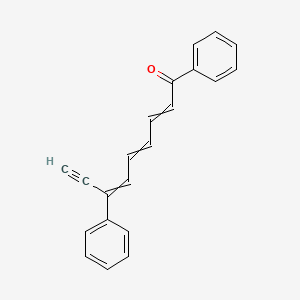
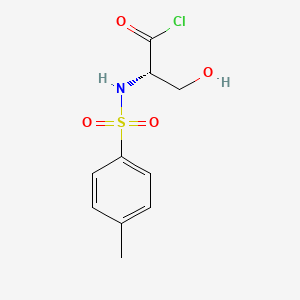
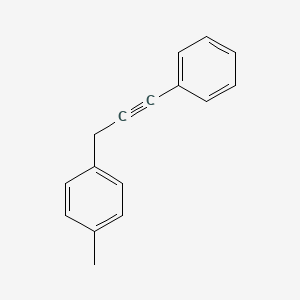
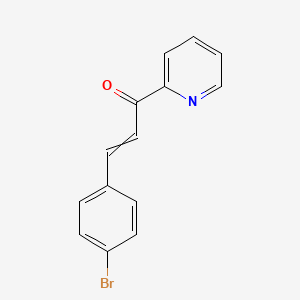
![3-(2-Pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14568838.png)
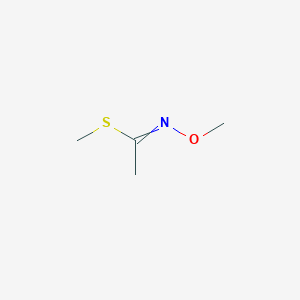
![1-[4-(Diphenylphosphanyl)phenyl]piperidine](/img/structure/B14568848.png)
